N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-hydroxybenzoic acid with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thionyl chloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole with 4-hydroxybenzoyl chloride to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or the carboxamide group.
Substitution: It can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced thiadiazole or amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. It is also studied for its antioxidant properties.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
- N-(4-hydroxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(4-methoxyphenyl)-4-(4-hydroxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness: N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N3O3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-22-13-8-2-10(3-9-13)14-15(23-19-18-14)16(21)17-11-4-6-12(20)7-5-11/h2-9,20H,1H3,(H,17,21) |
InChI Key |
LDEYEBZQYAVDOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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